N-9-Methoxynonyldeoxynojirimycin hydrochloride
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Overview
Description
N-9-Methoxynonyldeoxynojirimycin hydrochloride is a synthetic compound known for its inhibitory effects on glucosidases I and II. This compound has shown potential in preclinical studies for inhibiting infections caused by dengue and influenza viruses . It is also referred to as SP-187 or UV-4B .
Preparation Methods
The synthesis of N-9-Methoxynonyldeoxynojirimycin hydrochloride involves multiple steps, starting from the appropriate piperidine derivative. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions.
Introduction of the Methoxynonyl Group: The methoxynonyl group is introduced via alkylation reactions.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Chemical Reactions Analysis
N-9-Methoxynonyldeoxynojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions can be employed to introduce different alkyl or aryl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis .
Scientific Research Applications
N-9-Methoxynonyldeoxynojirimycin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of glucosidases.
Medicine: It is being evaluated in clinical trials for its antiviral properties.
Mechanism of Action
N-9-Methoxynonyldeoxynojirimycin hydrochloride exerts its effects by inhibiting glucosidases I and II. These enzymes are involved in the processing of glycoproteins. By inhibiting these enzymes, the compound disrupts the maturation of viral glycoproteins, thereby inhibiting viral replication . The molecular targets include the active sites of glucosidases I and II, and the pathways involved are related to glycoprotein processing .
Comparison with Similar Compounds
N-9-Methoxynonyldeoxynojirimycin hydrochloride is unique due to its specific inhibitory effects on glucosidases I and II. Similar compounds include:
Deoxynojirimycin: A natural iminosugar with similar inhibitory effects on glucosidases.
N-Butyldeoxynojirimycin: Another synthetic derivative with inhibitory effects on glucosidases.
N-Methyldeoxynojirimycin: A derivative with modifications on the piperidine ring.
These compounds share similar structures but differ in their alkyl or aryl substitutions, which can affect their inhibitory potency and specificity .
Properties
CAS No. |
1333144-07-2 |
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Molecular Formula |
C16H34ClNO5 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(9-methoxynonyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C16H33NO5.ClH/c1-22-10-8-6-4-2-3-5-7-9-17-11-14(19)16(21)15(20)13(17)12-18;/h13-16,18-21H,2-12H2,1H3;1H/t13-,14+,15-,16-;/m1./s1 |
InChI Key |
LQFACEKDJKFAIT-NUSSTLEHSA-N |
Isomeric SMILES |
COCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Canonical SMILES |
COCCCCCCCCCN1CC(C(C(C1CO)O)O)O.Cl |
Origin of Product |
United States |
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